molecular formula C7H11NO3 B13060620 (3S)-1-Acetylpyrrolidine-3-carboxylic acid

(3S)-1-Acetylpyrrolidine-3-carboxylic acid

Cat. No.: B13060620
M. Wt: 157.17 g/mol
InChI Key: FEQQMBBBBFVNMN-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-1-Acetylpyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-Acetylpyrrolidine-3-carboxylic acid can be achieved through various methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the enantioselective synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic processes and advanced purification techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-Acetylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(3S)-1-Acetylpyrrolidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3S)-1-Acetylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may induce apoptosis in cancer cells by activating caspase enzymes and regulating the expression of pro-apoptotic and anti-apoptotic proteins . The compound’s effects on cellular pathways, such as the NF-κB signaling pathway, contribute to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both acetyl and carboxylic acid functional groups. These features contribute to its distinct chemical reactivity and biological activities compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(3S)-1-acetylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C7H11NO3/c1-5(9)8-3-2-6(4-8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1

InChI Key

FEQQMBBBBFVNMN-LURJTMIESA-N

Isomeric SMILES

CC(=O)N1CC[C@@H](C1)C(=O)O

Canonical SMILES

CC(=O)N1CCC(C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.